molecular formula C13H22Cl2N2 B2681382 Benzyl[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride CAS No. 105479-10-5

Benzyl[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride

Cat. No.: B2681382
CAS No.: 105479-10-5
M. Wt: 277.23
InChI Key: GTZOHQCWBRZKMN-UHFFFAOYSA-N
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Description

Benzyl[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride is a chemical compound with the molecular formula C13H22Cl2N2 and a molecular weight of 277.24 g/mol It is characterized by the presence of a benzyl group attached to a 2-(pyrrolidin-1-yl)ethylamine moiety, forming a dihydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride typically involves the reaction of benzyl chloride with 2-(pyrrolidin-1-yl)ethylamine in the presence of a suitable base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: Benzyl[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: N-oxides of Benzyl[2-(pyrrolidin-1-yl)ethyl]amine.

    Reduction: Secondary or tertiary amines.

    Substitution: Substituted benzyl or pyrrolidine derivatives.

Scientific Research Applications

Benzyl[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

    N-Benzylpyrrolidine: Similar structure but lacks the 2-ethylamine moiety.

    2-(Pyrrolidin-1-yl)ethylamine: Lacks the benzyl group.

    N-Benzyl-2-pyrrolidinone: Contains a carbonyl group instead of the amine.

Uniqueness: Benzyl[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride is unique due to the presence of both the benzyl and 2-(pyrrolidin-1-yl)ethylamine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-benzyl-2-pyrrolidin-1-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2ClH/c1-2-6-13(7-3-1)12-14-8-11-15-9-4-5-10-15;;/h1-3,6-7,14H,4-5,8-12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZOHQCWBRZKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCNCC2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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